

Application of Tetradecahydrophenanthrene as a Geochemical Biomarker in Petroleum Exploration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetradecahydrophenanthrene*

Cat. No.: *B1634074*

[Get Quote](#)

Application Note ID: AN-THP-PE-001

Version: 1.0

Introduction

Geochemical biomarkers, or "molecular fossils," are indispensable tools in petroleum exploration for correlating oils with their source rocks, elucidating depositional environments, and assessing thermal maturity.^[1] **Tetradecahydrophenanthrene** ($C_{14}H_{24}$), a saturated tricyclic terpane, serves as a valuable biomarker for these purposes. Its stable carbon skeleton, derived from natural product precursors, is resistant to degradation and provides a geological record of the organic matter source and its subsequent alteration history. This document outlines the application of **tetradecahydrophenanthrene** in petroleum geochemistry and provides detailed protocols for its analysis.

Geochemical Significance

The utility of **tetradecahydrophenanthrene** in petroleum exploration stems from its relationship with phenanthrene and its behavior during diagenesis and catagenesis. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common constituent of sedimentary organic matter. During burial and subsequent heating, phenanthrene undergoes a series of hydrogenation reactions to form various partially and fully saturated derivatives.

Tetradecahydrophenanthrene (perhydrophenanthrene) represents a fully saturated end-member of this reaction series.

The relative abundance of **tetradecahydrophenanthrene** and its ratios to other biomarkers can provide insights into:

- Thermal Maturity: The conversion of aromatic compounds like phenanthrene to their saturated counterparts is a function of thermal stress.^[2] Therefore, the ratio of **tetradecahydrophenanthrene** to other, less thermally stable, biomarkers can be used as an indicator of the thermal maturity of the source rock and the generated petroleum. While specific, universally calibrated ratios involving **tetradecahydrophenanthrene** are not as established as some other biomarker ratios (e.g., Ts/(Ts+Tm)), its presence in significant quantities generally indicates a mature source rock.
- Depositional Environment: The distribution of tricyclic terpanes, including **tetradecahydrophenanthrene**, can be indicative of the type of organic matter input and the redox conditions of the depositional environment.^{[3][4]} For instance, a higher abundance of certain tricyclic terpanes may suggest a contribution from terrestrial organic matter.
- Oil-Source Rock Correlation: The unique fingerprint of biomarkers, including the presence and relative abundance of **tetradecahydrophenanthrene**, in a crude oil can be compared to that of potential source rock extracts to establish a genetic link.

Experimental Protocols

The analysis of **tetradecahydrophenanthrene** in petroleum and source rock samples involves sample preparation to isolate the saturated hydrocarbon fraction, followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation: Extraction and Fractionation

This protocol describes the separation of crude oil or source rock extract into saturated and aromatic hydrocarbon fractions.

- Materials:
 - Crude oil or crushed source rock sample

- Dichloromethane (DCM), HPLC grade
- n-hexane, HPLC grade
- Silica gel (70-230 mesh, activated at 120°C for 2 hours)
- Alumina (70-230 mesh, activated at 120°C for 2 hours)
- Glass chromatography column
- Glass wool
- Beakers and vials
- Rotary evaporator or nitrogen blow-down apparatus
- Procedure:
 - Extraction (for source rocks):
 - Soxhlet extract approximately 50-100 g of the powdered source rock with dichloromethane for 72 hours.
 - Concentrate the resulting extract using a rotary evaporator.
 - Asphaltene Precipitation:
 - Dissolve the crude oil or rock extract in a minimal amount of dichloromethane.
 - Add n-hexane in a 40:1 volume ratio to the dissolved sample to precipitate the asphaltenes.
 - Allow the mixture to stand for at least 12 hours in the dark.
 - Filter the mixture to separate the maltene fraction (soluble) from the asphaltenes (precipitate).
 - Column Chromatography (Fractionation):

- Prepare a chromatography column by packing it with a slurry of activated silica gel in n-hexane, followed by a layer of activated alumina.
- Carefully load the concentrated maltene fraction onto the top of the column.
- Elute the saturated fraction by passing n-hexane through the column. Collect this fraction, which contains **tetradecahydrophenanthrene**.
- Subsequently, elute the aromatic fraction using a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).
- Concentrate the saturated fraction using a rotary evaporator or a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the identification and quantification of **tetradecahydrophenanthrene**.

- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer (GC-MS).
 - Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- GC Conditions:
 - Injector Temperature: 290°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes
 - Ramp to 120°C at 10°C/min

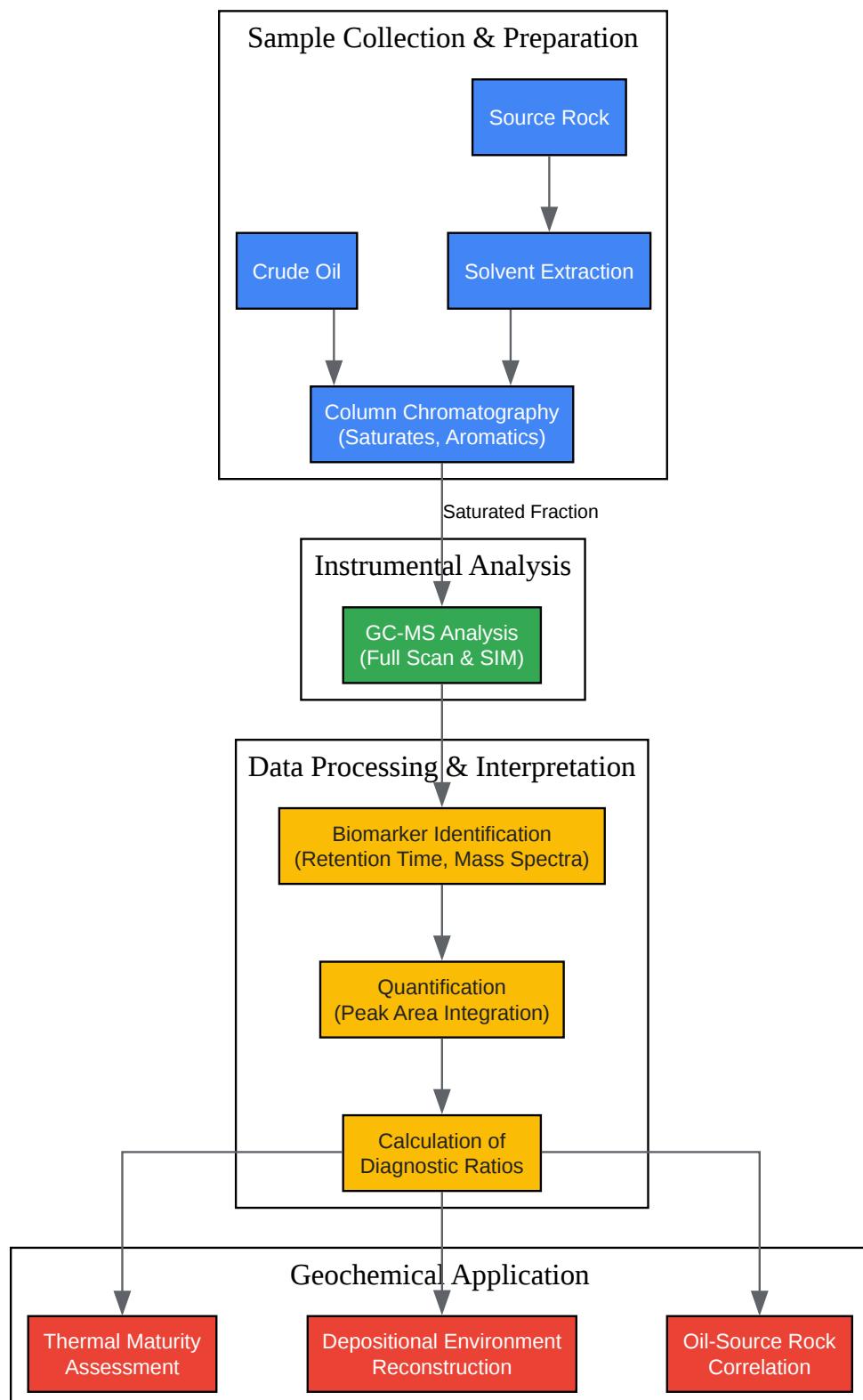
- Ramp to 300°C at 4°C/min, hold for 20 minutes
 - Transfer Line Temperature: 280°C
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)
 - SIM Ions for Tricyclic Terpanes: m/z 191 (primary), 123, 177, 205, 219
- Identification and Quantification:
 - Identify **tetradecahydrophenanthrene** based on its retention time and comparison of its mass spectrum with a reference spectrum. The key fragment ions for perhydrophenanthrene are m/z 192 (M+), 177, 163, 149, 135, 123, 109, 95, 81, 67, and 55.
 - Quantification is performed by integrating the peak area of a characteristic ion (e.g., m/z 191 for general tricyclic terpanes or a specific ion for **tetradecahydrophenanthrene**) and comparing it to the peak area of an internal standard.

Data Presentation

Quantitative data for **tetradecahydrophenanthrene** and related biomarkers are crucial for robust geochemical interpretations. Due to the proprietary nature of much of this data in the petroleum industry, the following table presents representative, hypothetical values to illustrate its application.

Table 1: Geochemical Parameters of **Tetradecahydrophenanthrene**

Parameter	Description	Typical Application
Tetradecahydrophenanthrene (THP) Concentration	Absolute or relative concentration of THP in the saturated hydrocarbon fraction.	Assessment of source rock input and thermal maturity.
THP / C ₂₃ Tricyclic Terpane	Ratio of tetradecahydrophenanthrene to the C ₂₃ tricyclic terpane.	Indicator of organic matter source and depositional environment.
THP / Phenanthrene	Ratio of saturated to aromatic phenanthrene derivatives.	Potential indicator of thermal maturity.


Table 2: Representative Quantitative Data for **Tetradecahydrophenanthrene** in Different Geochemical Scenarios (Hypothetical Data)

Sample ID	Source Rock Type	Thermal Maturity (Vitrinite Reflectance, %Ro)	THP Concentration (µg/g rock)	THP / C ₂₃ Tricyclic Terpane	THP / Phenanthrene
SR-A	Marine Shale	0.6	5.2	0.8	0.3
SR-B	Marine Shale	0.9	15.8	1.2	1.5
SR-C	Lacustrine Shale	0.7	8.1	1.5	0.6
OIL-1	Marine Source	Mature (corr. to ~0.85 %Ro)	25.3 (µg/g oil)	1.1	1.2
OIL-2	Terrestrial Source	Mature (corr. to ~0.9 %Ro)	18.7 (µg/g oil)	2.1	1.8

Note: The data in this table are for illustrative purposes only and do not represent actual measurements from a specific basin.

Visualization

The following diagrams illustrate the logical relationships and workflows described in these application notes.

[Click to download full resolution via product page](#)

Caption: Workflow for **Tetradecahydrophenanthrene** Analysis.

[Click to download full resolution via product page](#)

Caption: Diagenetic Pathway of Phenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geoconvention.com [geoconvention.com]
- 2. researchgate.net [researchgate.net]
- 3. english.gyig.cas.cn [english.gyig.cas.cn]
- 4. saudijournals.com [saudijournals.com]
- To cite this document: BenchChem. [Application of Tetradehydrophenanthrene as a Geochemical Biomarker in Petroleum Exploration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1634074#application-of-tetradehydrophenanthrene-as-a-geochemical-biomarker-in-petroleum-exploration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com